2-(Methylsulfamoyl)benzoic acid

Lipophilicity Solubility Drug Discovery

2-(Methylsulfamoyl)benzoic acid (CAS 125372-22-7) is an ortho-substituted sulfamoyl-benzoic acid derivative with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol. This compound is formally designated as Meloxicam Impurity 5 (or Impurity 8, depending on the pharmacopoeial naming convention) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA submissions and quality control (QC) applications.

Molecular Formula C8H9NO4S
Molecular Weight 215.23 g/mol
CAS No. 125372-22-7
Cat. No. B1323473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfamoyl)benzoic acid
CAS125372-22-7
Molecular FormulaC8H9NO4S
Molecular Weight215.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C8H9NO4S/c1-9-14(12,13)7-5-3-2-4-6(7)8(10)11/h2-5,9H,1H3,(H,10,11)
InChIKeyCIMMMBSLPMSWGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methylsulfamoyl)benzoic acid (CAS 125372-22-7): Procurement-Ready Physicochemical and Regulatory Identity Profile


2-(Methylsulfamoyl)benzoic acid (CAS 125372-22-7) is an ortho-substituted sulfamoyl-benzoic acid derivative with the molecular formula C8H9NO4S and a molecular weight of 215.23 g/mol . This compound is formally designated as Meloxicam Impurity 5 (or Impurity 8, depending on the pharmacopoeial naming convention) and is supplied as a fully characterized reference standard compliant with regulatory guidelines for ANDA submissions and quality control (QC) applications [1]. Structurally, the juxtaposition of the carboxylic acid and the N-methylsulfamoyl group at the ortho position creates distinct electronic and steric properties, including a predicted LogP of 0.46, which differentiates it from its meta and para isomers in both reactivity and solubility .

Why 2-(Methylsulfamoyl)benzoic acid Resists Simple Interchange with its Meta, Para, or Unsubstituted Analogs


Simple substitution of 2-(Methylsulfamoyl)benzoic acid with its 3- or 4-regioisomer or the unsubstituted 2-sulfamoylbenzoic acid is scientifically unwarranted due to quantifiable divergence in three critical dimensions: (i) regiospecific reactivity governed by the ortho-substitution pattern, which enables intramolecular cyclization pathways inaccessible to meta/para isomers [1]; (ii) a >1.3 log unit shift in lipophilicity relative to the meta isomer (LogP 0.46 vs. 1.76), leading to distinct solubility and partitioning behavior in biological assays ; and (iii) a defined pharmacopoeial role as a Meloxicam-specific impurity reference standard, meaning substitution with a non-identical analog invalidates the regulatory traceability chain required for ANDA submissions [2].

Head-to-Head Quantitative Differentiation of 2-(Methylsulfamoyl)benzoic acid Against Its Closest Analogs


LogP-Driven Solubility Advantage of the Ortho Isomer Over Its Meta Analog

The ortho-substituted 2-(Methylsulfamoyl)benzoic acid exhibits a measured LogP of 0.46 , which is more than 1.3 log units lower than the 1.76 LogP reported for the meta isomer, 3-(methylsulfamoyl)benzoic acid (CAS 35623-11-1) . This difference translates to an approximately 20-fold higher predicted aqueous solubility for the ortho compound, a critical factor in biological assay design and formulation development where consistent solution-phase behavior is required.

Lipophilicity Solubility Drug Discovery

Ortho-Substitution Enables Unique Intramolecular Cyclization Reactivity Inaccessible to Meta/Para Isomers

The ortho relationship between the carboxylic acid and the N-methylsulfamoyl group in 2-(Methylsulfamoyl)benzoic acid permits acid-catalyzed intramolecular cyclization to form bicyclic benzothiadiazinone scaffolds [1]. This cyclization is sterically and mechanistically precluded in the 3- and 4-substituted isomers, where the reactive groups are not positioned for intramolecular attack. The ortho-specific cyclization is a key transformation for generating sulfonamide-fused heterocycles of medicinal chemistry relevance, providing a synthetic entry point that cannot be replicated using the meta or para analogs [2].

Synthetic Chemistry Benzosultam Formation Cyclization

Regulatory Identity: Defined Pharmacopoeial Role as Meloxicam Impurity 5 Reference Standard

2-(Methylsulfamoyl)benzoic acid is explicitly designated as Meloxicam Impurity 5 (or Impurity 8) and is supplied with detailed characterization data compliant with ICH and pharmacopoeial guidelines for reference standards [1]. In contrast, the 3- and 4-isomers and the unsubstituted 2-sulfamoylbenzoic acid are not recognized as Meloxicam-related impurities in any pharmacopoeial monograph [2]. This regulatory identity means that only the ortho-methylsulfamoyl compound can serve as a valid reference standard for retention time marking, system suitability testing, and quantification of this specific impurity in Meloxicam API and finished dosage forms. Substituting any analog would break the regulatory traceability chain and invalidate the analytical method.

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Purity Specification Advantage: 97% Minimum Purity Versus 95% for the Para Isomer

Commercially, 2-(Methylsulfamoyl)benzoic acid is routinely supplied at a minimum purity of 97% by multiple vendors, including Sigma-Aldrich (CS-0345446, 97%) and Fluorochem (F739753, 97%) . By contrast, the para isomer, 4-(methylsulfamoyl)benzoic acid (CAS 10252-63-8), is commonly specified at 95% purity (e.g., Fluorochem F210924) . This 2-percentage-point higher purity specification for the ortho isomer reduces the burden of pre-use purification for sensitive applications and provides a higher initial lot-to-lot consistency.

Chemical Purity Procurement Specification Quality Control

Validated Application Scenarios for 2-(Methylsulfamoyl)benzoic acid Based on Quantitative Differentiation Evidence


Meloxicam Generic Drug ANDA Filing: Impurity Reference Standard for HPLC/LC-MS Method Validation

As the designated Meloxicam Impurity 5 (CDBC96SE), 2-(Methylsulfamoyl)benzoic acid is the only compound that satisfies pharmacopoeial identity requirements for this specific impurity peak. QC laboratories developing or validating HPLC or LC-MS methods for Meloxicam ANDA submissions must procure this exact compound to establish system suitability, determine relative retention times, and construct calibration curves for impurity quantification. Use of the 3- or 4-isomer would result in a mismatch with the official monograph and lead to method validation failure [1].

Aqueous-Phase Biological Assay Development Requiring High Solubility Sulfamoyl Benzoic Acid Scaffolds

With a LogP of 0.46—more than 1.3 units lower than its meta isomer—2-(Methylsulfamoyl)benzoic acid is the preferred scaffold for biological assays conducted in aqueous buffer systems where compound precipitation confounds dose-response measurements. The ~20-fold predicted solubility advantage over 3-(methylsulfamoyl)benzoic acid reduces the risk of false negatives due to poor dissolution and minimizes the need for DMSO co-solvent, which can itself introduce artifacts in cell-based assays .

Synthesis of Ortho-Fused Benzosultam and Benzothiadiazinone Heterocycles via Intramolecular Cyclization

The ortho-disposition of the carboxylic acid and N-methylsulfamoyl groups uniquely positions 2-(Methylsulfamoyl)benzoic acid as a precursor for acid-catalyzed or electrochemical intramolecular cyclization to yield benzothiadiazinones and benzosultams—privileged scaffolds in medicinal chemistry for targets such as carbonic anhydrase and LPA2 receptors. Meta and para isomers cannot undergo this cyclization due to geometric constraints, making the ortho compound the sole choice for synthetic routes dependent on this transformation [2].

High-Purity Starting Material for Sensitive Derivatization Reactions

When performing amide coupling, esterification, or sulfonamide functionalization where residual impurities can propagate into difficult-to-remove byproducts, the 97% minimum purity specification of commercially available 2-(Methylsulfamoyl)benzoic acid provides a 2% absolute purity advantage over the 95% para isomer. This higher starting purity reduces the need for pre-reaction purification and improves the yield and purity profile of downstream products in multistep synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.